molecular formula C7H14ClNO3S B13247004 5-Ethyl-2-methylmorpholine-4-sulfonyl chloride

5-Ethyl-2-methylmorpholine-4-sulfonyl chloride

Cat. No.: B13247004
M. Wt: 227.71 g/mol
InChI Key: BUISJLHRUWWMJQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylmorpholine-4-sulfonyl chloride typically involves the reaction of 5-ethyl-2-methylmorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate derivatives .

Scientific Research Applications

5-Ethyl-2-methylmorpholine-4-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylmorpholine-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. These reactions can modify the properties of the target molecules, making them useful for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Ethyl-2-methylmorpholine-4-sulfonamide
  • 5-Ethyl-2-methylmorpholine-4-sulfonate

Uniqueness

5-Ethyl-2-methylmorpholine-4-sulfonyl chloride is unique due to its specific reactivity and the ability to introduce sulfonyl chloride groups into molecules. This makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

Molecular Formula

C7H14ClNO3S

Molecular Weight

227.71 g/mol

IUPAC Name

5-ethyl-2-methylmorpholine-4-sulfonyl chloride

InChI

InChI=1S/C7H14ClNO3S/c1-3-7-5-12-6(2)4-9(7)13(8,10)11/h6-7H,3-5H2,1-2H3

InChI Key

BUISJLHRUWWMJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(CN1S(=O)(=O)Cl)C

Origin of Product

United States

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